![molecular formula C6H10F3NO2S B3002400 [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonamide CAS No. 2460739-45-9](/img/structure/B3002400.png)
[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonamide
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Description
The compound of interest, [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonamide, is a molecule that incorporates both a trifluoromethyl group and a methanesulfonamide moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the molecule. Methanesulfonamide, on the other hand, is a functional group that has been studied for its role as a cosolvent and a general acid catalyst in various chemical reactions, such as the Sharpless asymmetric dihydroxylation .
Synthesis Analysis
The synthesis of related methanesulfonamide derivatives has been explored in several studies. For instance, the synthesis and decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide and its cyclic analogs have been reported, which involves the treatment of tris((trifluoromethyl)sulfonyl)methane with benzenediazonium chloride . Additionally, the synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides using palladium-catalyzed reactions has been described, showcasing the versatility of methanesulfonamide derivatives in organic synthesis .
Molecular Structure Analysis
The molecular structure of trifluoromethyl methanesulfonamide derivatives can be complex, with potential for various conformations and self-association behaviors. For example, trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide has been studied for its structure and self-association in solution, revealing the formation of cyclic dimers and chain associates via hydrogen bonding . This suggests that the molecular structure of [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonamide could also exhibit interesting conformational dynamics and intermolecular interactions.
Chemical Reactions Analysis
Methanesulfonamide derivatives participate in a variety of chemical reactions. The role of methanesulfonamide as a cosolvent and general acid catalyst in the Sharpless asymmetric dihydroxylation has been highlighted, affecting the hydrolysis step of the reaction . Furthermore, benzyl methanesulfonates have been used as precursors for generating o-quinodimethanes, which undergo [4+2] cycloadditions with electron-deficient olefins . These studies demonstrate the reactivity of methanesulfonamide derivatives in facilitating or undergoing chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonamide derivatives are influenced by their functional groups. The presence of the trifluoromethyl group is likely to impart high electronegativity and potential for strong hydrogen bonding, as seen in the self-association behavior of related compounds . The synthesis of acyclic sulfur-nitrogen compounds, such as bis((trifluoromethyl)sulfonyl)amine, and their structural analysis provide insights into the electron delocalization and bond characteristics that could be expected in [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonamide .
Scientific Research Applications
1. Molecular Conformation and Association
[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonamide and its analogs have been studied for their molecular structures and self-association behaviors. For instance, the conformation and self-association in solution of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide were investigated using IR spectroscopy and quantum chemical methods. This compound forms cyclic dimers in inert solvents and chain associates in crystals via hydrogen bonding (Sterkhova, Moskalik, & Shainyan, 2014).
2. Chemical Reactivity and Substitution Reactions
Research on the reactivity of related compounds has been conducted. For example, 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide, a related compound, reacts with carbanions to produce vicarious nucleophilic substitution products. This reaction is significant as it's the first example of such a process on a benzene ring activated by a sulfur-based electron-withdrawing group (Lemek, Groszek, & Cmoch, 2008).
3. Proton-Donating Ability
The proton-donating abilities of similar compounds have been studied extensively. Trifluoro-N-(2-phenylacetyl)methanesulfonamide, for instance, shows varied proton-donating characteristics in different states and media, forming self-associates in solution and molecular crystals (Oznobikhina et al., 2009).
4. Application in Organic Synthesis
Such compounds are also utilized in organic synthesis. A study reported a mild Pd-catalyzed N-arylation of methanesulfonamide, highlighting its utility in the synthesis of complex organic compounds while avoiding potentially genotoxic reagents (Rosen, Ruble, Beauchamp, & Navarro, 2011).
properties
IUPAC Name |
[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2S/c7-6(8,9)5-2-1-4(5)3-13(10,11)12/h4-5H,1-3H2,(H2,10,11,12)/t4-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNDBSUIGTUDHB-CRCLSJGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CS(=O)(=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1CS(=O)(=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonamide |
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